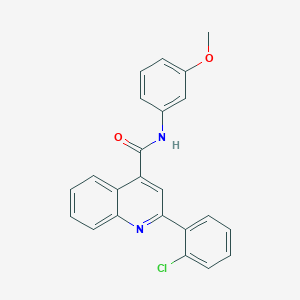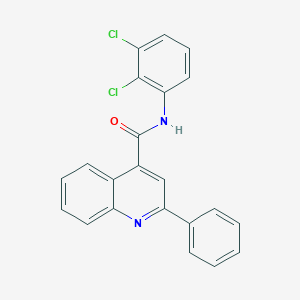
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with an 8-quinolinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where benzyl chloride reacts with thiourea to form benzylthiourea, which is then hydrolyzed to benzylsulfanyl.
Coupling with Benzamide: The benzylsulfanyl intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of 8-Quinolinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylsulfanyl)-N-(8-quinolinyl)acetamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzenesulfonamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzylamine
Uniqueness
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in coordination chemistry and materials science, where precise control over molecular interactions is crucial.
Eigenschaften
Molekularformel |
C23H18N2OS |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C23H18N2OS/c26-23(25-20-13-6-10-18-11-7-15-24-22(18)20)19-12-4-5-14-21(19)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
InChI-Schlüssel |
HFTAGCLKWAFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ETHYL-2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B334280.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B334285.png)
![2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334287.png)
![2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B334289.png)






![Propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334301.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334302.png)
